molecular formula C15H10BrNO3 B2537458 (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 59258-23-0

(2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2537458
CAS RN: 59258-23-0
M. Wt: 332.153
InChI Key: CTGTZDHCXARJAP-UHFFFAOYSA-N
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Description

“(2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H10BrNO3 . It is also known by its English name “(2E)-3-(4-bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one” and its Chinese name "(2E)-3-(4-溴苯基)-1-(3-硝基苯基)丙-2-烯-1-酮" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a prop-2-en-1-one group attached to a 4-bromophenyl group and a 3-nitrophenyl group .

Scientific Research Applications

Molecular Orbital Studies and Nonlinear Optical Properties

  • Molecular Orbital Studies

    (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one has been studied for its molecular orbital properties. Using various computational methods like B3LYP/6-31+G (d) and CAM-B3LYP/ 6-31+G (d), the structural and spectroscopic data of the molecule were calculated, which showed good agreement with experimental frequencies. This study helps in understanding the electronic structure and properties of the compound (Balachandran, Anitha, & Narayana, 2018).

  • Nonlinear Optical (NLO) Properties

    The same compound has also been investigated for its nonlinear optical properties. The static and dynamic average polarizability, first and second-order hyperpolarizabilities, were explored using CAM-B3LYP method, indicating significant molecular nonlinearity. This could have implications in the field of photonics and optoelectronics (Balachandran, Anitha, & Narayana, 2018).

Crystal Structure and Hydrogen Bonding

  • Crystal Structure Analysis

    The crystal structure of similar compounds, like (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, has been analyzed. These studies reveal the dihedral angles between various rings in the molecule and contribute to the understanding of the molecular geometry, which is crucial in materials science and crystallography (Suwunwong et al., 2009).

  • Hydrogen Bonding Interactions

    Such compounds are linked into dimers by hydrogen bonds in their crystal structure, influencing their physical properties and potential applications in material sciences (Suwunwong et al., 2009).

Electrochemical Studies and Corrosion Inhibition

  • Corrosion Inhibition: Derivatives like (2E)-1-(Biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one have been investigated for their potential as corrosion inhibitors. This research, which involves various techniques like weight loss measurements and electrochemical impedance spectra, is significant in the field of materials protection and industrial chemistry (Baskar et al., 2012).

Nonlinear Optical Applications

  • Optical Properties for Semiconductor Devices

    Studies on compounds like (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one have explored their linear, second, and third-order nonlinear optical properties, which are crucial for their potential use in semiconductor devices. These investigations provide insights into their suitability for applications in optoelectronics and photonics (Shkir et al., 2019).

  • Nonlinear Optical Device Fabrication

    Research on chalcone derivatives like (2E) 3-(4-ethoxyphenyl)-1-(3-bromophenyl) prop-2-en-1-one highlights its potential for nonlinear optical device fabrication. Through a combination of experimental and theoretical techniques, the structure-property features of these compounds have been elucidated, suggesting their suitability for NLO applications (Singh et al., 2019).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGTZDHCXARJAP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59258-23-0
Record name 4'-Bromo-3-nitrochalcone
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